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Compound of Interest

Compound Name: Ido1-IN-12

Cat. No.: B12417963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of Ido1-IN-12, a potent and orally available inhibitor of Indoleamine 2,3-dioxygenase

1 (IDO1). This document is intended to serve as a core resource for researchers and

professionals involved in the discovery and development of novel cancer immunotherapies.

Core Chemical Properties
While specific structural details for Ido1-IN-12 are not publicly available, this guide utilizes data

from well-characterized IDO1 inhibitors to provide a representative profile. The tables below

summarize key quantitative data for exemplar IDO1 inhibitors, offering a comparative

landscape for this class of compounds.
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Property
Exemplar Compound:
Epacadostat (INCB024360)

Exemplar Compound:
BMS-986205 (Linrodostat)

Molecular Formula C25H22F4N2O3 C11H12BrFN4O2

Molecular Weight 490.45 g/mol 347.14 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)-N'-

hydroxy-4-{[2-

(sulfamoylamino)ethyl]amino}-

1,2,5-oxadiazole-3-

carboximidamide

(E)-N'-((3-bromo-4-

fluorophenyl)amino)-N-(4-

cyanobenzyl)-N'-

hydroxyacetimidamide

CAS Number 1204669-58-8 1447959-52-9

SMILES

O=C(C1=NOC(N)=N1)NC2=C

C(Br)=C(F)C=C2.NS(=O)

(=O)NCCN

FC1=C(Br)C=C(NC(C)=NO)C=

C1.N#CC1=CC=C(CN)C=C1

Solubility
Information not readily

available in public sources

Information not readily

available in public sources

Pharmacological Profile
Ido1-IN-12 is characterized as a potent inhibitor of the IDO1 enzyme. The following table

presents key inhibitory activity data for representative IDO1 inhibitors.

Parameter Epacadostat (INCB024360) BMS-986205 (Linrodostat)

IC50 (Enzymatic Assay) ~70 nM[1]
Not applicable (apo-enzyme

binder)

IC50 (Cell-based Assay) ~15.3 nM[2] ~9.5 nM[2]

Mechanism of Action

Reversible, competitive

inhibitor binding to the heme

cofactor of holo-IDO1.[2]

Irreversible inhibitor that

competes with heme for

binding to apo-IDO1.[2]

Signaling Pathways and Mechanism of Action
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IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the

catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This

enzymatic activity has profound implications for immune regulation, particularly in the context of

cancer.

The depletion of tryptophan in the tumor microenvironment can lead to the arrest of T-cell

proliferation and induce T-cell anergy.[2] Concurrently, the accumulation of kynurenine and its

downstream metabolites can promote the differentiation of regulatory T-cells (Tregs) and

suppress the activity of effector T-cells, thereby fostering an immunosuppressive environment

that allows tumor cells to evade immune surveillance.

Ido1-IN-12, by inhibiting IDO1, aims to reverse these effects, restoring local tryptophan levels

and reducing the concentration of immunosuppressive kynurenine metabolites. This, in turn, is

expected to enhance anti-tumor immune responses.
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Figure 1: Simplified signaling pathway of IDO1 in the tumor microenvironment and the point of

intervention for Ido1-IN-12.

Experimental Protocols
The following sections detail standardized experimental protocols for the evaluation of IDO1

inhibitors.

Biochemical IDO1 Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the purified IDO1

enzyme.

Methodology:

Reagents and Materials:

Recombinant human IDO1 enzyme

L-Tryptophan (substrate)

Methylene blue (cofactor)

Ascorbic acid (reducing agent)

Catalase

Potassium phosphate buffer

Test compound (e.g., Ido1-IN-12) dissolved in a suitable solvent (e.g., DMSO)

96-well UV-transparent microplate

Spectrophotometer

Procedure:

1. Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan,

methylene blue, ascorbic acid, and catalase.
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2. Add the test compound at various concentrations to the wells of the microplate.

3. Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

5. Measure the formation of N-formylkynurenine by monitoring the increase in absorbance at

321 nm using a spectrophotometer.

6. Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value by fitting the data to a dose-response curve.

Biochemical IDO1 Inhibition Assay Workflow
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Figure 2: Workflow for a typical biochemical IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

Cell Line: A human cancer cell line known to express IDO1, such as the ovarian cancer cell

line SKOV-3, is commonly used.[5]

Reagents and Materials:

SKOV-3 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

Interferon-gamma (IFN-γ) to induce IDO1 expression

Test compound (e.g., Ido1-IN-12)

Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS)

96-well cell culture plate

Incubator (37°C, 5% CO2)

Procedure:

1. Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with IFN-γ to induce the expression of IDO1.

3. Add the test compound at various concentrations to the cells and incubate for a specified

period (e.g., 48-72 hours).

4. Collect the cell culture supernatant.
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5. Measure the concentration of kynurenine in the supernatant. This can be done

colorimetrically using Ehrlich's reagent or with higher sensitivity and specificity using LC-

MS/MS.

6. Determine the cellular IC50 value by plotting the kynurenine concentration against the test

compound concentration.

Cell-Based IDO1 Inhibition Assay Workflow
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Figure 3: Workflow for a cell-based IDO1 inhibition assay.

Conclusion
Ido1-IN-12 represents a promising therapeutic agent in the field of immuno-oncology. Its

potency as an IDO1 inhibitor suggests its potential to modulate the tumor microenvironment

and enhance anti-tumor immunity. The experimental protocols and comparative data presented

in this guide provide a foundational framework for researchers to further investigate Ido1-IN-12
and other novel IDO1 inhibitors. A thorough understanding of the chemical properties,

pharmacological activity, and underlying biological pathways is critical for the successful clinical

translation of this important class of cancer therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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